N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide (CAS# 951993-27-4) is a synthetic organic compound with the molecular formula C₂₄H₂₇N₃O₆ and a molecular weight of 453.49 g/mol . Its structure features two key moieties:
- A 2,3-dihydro-1,4-benzodioxin ring system linked via an amino-oxobutyl chain.
- A 4,7-dimethoxy-1H-indole-2-carboxamide group, which includes methoxy substitutions at positions 4 and 7 of the indole core.
Its design may draw inspiration from benzodioxin-containing therapeutics, such as antihepatotoxic agents or serotonin receptor modulators .
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O6/c1-29-17-7-8-19(30-2)22-15(17)13-16(26-22)23(28)24-9-3-4-21(27)25-14-5-6-18-20(12-14)32-11-10-31-18/h5-8,12-13,26H,3-4,9-11H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
MRJHDKZDILHYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with 4-oxobutyl intermediates under controlled conditions. The final step involves the coupling of this intermediate with 4,7-dimethoxy-1H-indole-2-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin Moieties
Table 1: Key Benzodioxin-Containing Compounds
Key Observations :
- The target compound shares the benzodioxin ring with silybin and lecozotan, but replaces flavonoid or piperazine moieties with a dimethoxyindole carboxamide. This substitution may alter receptor selectivity or pharmacokinetic properties.
- Unlike silybin and 4f, which exhibit antihepatotoxic activity, the target compound’s indole carboxamide group could suggest CNS or kinase-targeting applications, though direct evidence is lacking .
Indole- and Benzamide-Based Analogues
Table 2: N-(2,3-dihydro-1H-inden-2-yl) Benzamide Derivatives
| Compound | Substituent on Benzamide | Features | Reference |
|---|---|---|---|
| B4 | 4-methoxy | Simple methoxy substitution | |
| B5 | 4-fluoro | Halogen substitution | |
| Target | 4,7-dimethoxyindole | Dual methoxy groups on indole core |
Key Observations :
Complex Heterocyclic Derivatives
The compound 11o () shares structural motifs with the target compound, including:
- A benzodioxin-related dihydropyrimido[4,5-d]pyrimidin core.
- Multiple amide linkages and aromatic systems.
However, 11o incorporates a benzodiazepine-carboxamide scaffold, which is absent in the target compound.
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by the presence of a benzodioxole moiety, which is often associated with various biological activities. The structural features contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzodioxole derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce cell cycle arrest in cancer cell lines. A study indicated that a related compound induced G2-M phase arrest in Hep3B liver cancer cells, suggesting a similar mechanism may be applicable to this compound .
- Cell Viability Assays : The compound's effectiveness was assessed through cell viability assays where it demonstrated potent inhibition of cancer cell proliferation. For example, related benzodioxole derivatives exhibited significant cytotoxicity against various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 30 | G2-M Phase Arrest |
| 2b | Hep3B | 50 | Moderate Activity |
| N/A | Other Lines | Varies | Induces Apoptosis |
Antioxidant Activity
In addition to anticancer properties, the compound exhibits antioxidant activity. The antioxidant effects are crucial as they help mitigate oxidative stress in cells:
- DPPH Assay : The antioxidant capacity was evaluated using the DPPH method, where the compound showed a significant ability to scavenge free radicals .
Table 2: Antioxidant Activity Comparison
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzodioxole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various benzodioxole derivatives and evaluated their biological activities against different cancer cell lines. Compounds were assessed for their ability to reduce tumor markers such as α-fetoprotein in Hep3B cells .
- Comparative Studies : Research comparing these compounds indicated that those containing both benzodioxole and methoxyphenyl moieties exhibited enhanced anticancer activity compared to those lacking these features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
